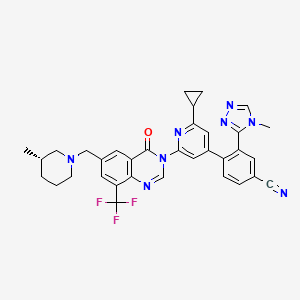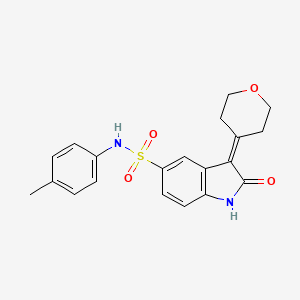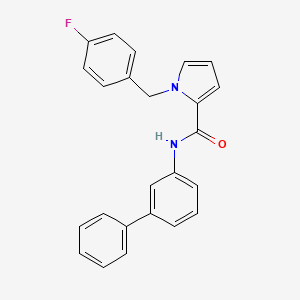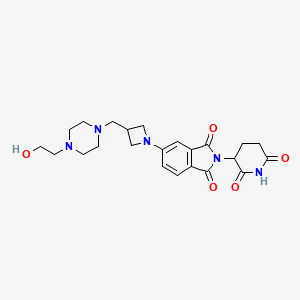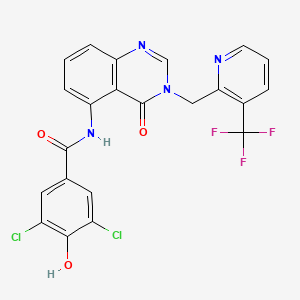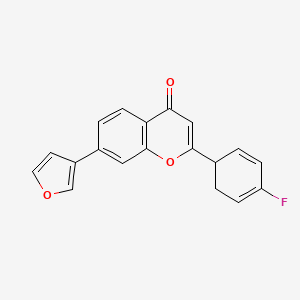
Tubulin/PARP-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin/PARP-IN-1 is a dual inhibitor targeting both tubulin and poly (ADP-ribose) polymerase-1 (PARP-1). This compound has garnered significant attention due to its potential applications in cancer therapy. Tubulin is a protein that is essential for cell division, while PARP-1 is involved in DNA repair. By inhibiting both targets, this compound can disrupt cancer cell proliferation and enhance the efficacy of DNA-damaging agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin/PARP-IN-1 typically involves structure-based virtual screening followed by chemical synthesis. One of the synthetic routes includes the use of organopalladium-catalyzed C–C bond formation to tailor the flavone framework . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
Industrial production methods for this compound are still under development, given its relatively recent discovery. the process generally involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin/PARP-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Tubulin/PARP-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the interactions between tubulin and PARP-1.
Biology: Helps in understanding the cellular mechanisms involving tubulin and PARP-1.
Medicine: Shows promise in cancer therapy by inhibiting cell division and enhancing the effects of DNA-damaging agents
Mécanisme D'action
Tubulin/PARP-IN-1 exerts its effects by dual inhibition of tubulin and PARP-1. Tubulin inhibition disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase. PARP-1 inhibition prevents DNA repair, leading to the accumulation of DNA double-strand breaks. This dual action results in enhanced apoptosis and reduced cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: A PARP-1 inhibitor used in cancer therapy.
Rucaparib: Another PARP-1 inhibitor with similar applications.
Niraparib: Known for its use in treating ovarian cancer.
Talazoparib: A potent PARP-1 inhibitor used in various cancer treatments.
Uniqueness
What sets Tubulin/PARP-IN-1 apart from these compounds is its dual inhibitory action on both tubulin and PARP-1. This unique mechanism allows for a more comprehensive approach to disrupting cancer cell proliferation and enhancing the efficacy of DNA-damaging agents .
Propriétés
Formule moléculaire |
C19H13FO3 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
2-(4-fluorocyclohexa-2,4-dien-1-yl)-7-(furan-3-yl)chromen-4-one |
InChI |
InChI=1S/C19H13FO3/c20-15-4-1-12(2-5-15)18-10-17(21)16-6-3-13(9-19(16)23-18)14-7-8-22-11-14/h1,3-12H,2H2 |
Clé InChI |
YZDVBXXFMVGPQF-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C=CC1C2=CC(=O)C3=C(O2)C=C(C=C3)C4=COC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
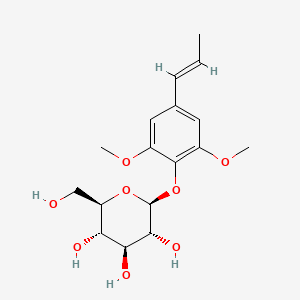
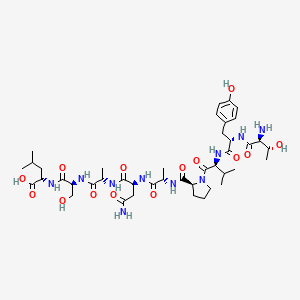
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
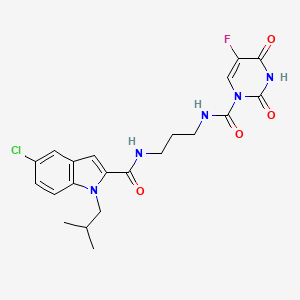

![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
